(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Description
(5E)-5-[(2-Fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a thiazole-derived compound characterized by a fluorinated aromatic substituent at the 5-position and a sulfanyl (-SH) group at the 2-position. The (5E)-stereochemistry indicates the trans configuration of the methylidene group relative to the thiazol-4-one ring. This compound belongs to a broader class of thiazole derivatives known for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZBKJKFBVRKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 2-thioxothiazolidin-4-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding thiazolidinone derivative.
Substitution: The fluorine atom on the benzylidene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: The compound has shown promise in various biological assays, demonstrating antimicrobial, anti-inflammatory, and anticancer activities. It is being investigated for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: In the pharmaceutical industry, (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is explored for its potential as a lead compound in drug discovery programs.
Mechanism of Action
The exact mechanism of action of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or protein function. For its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Yield (%) | Key Biological Activity | References |
|---|---|---|---|---|---|---|
| (5E)-5-[(2-Fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one | Thiazol-4-one | 2-Fluorophenyl, 2-SH | Not reported | Not reported | Under investigation | [1], [4] |
| (5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) | Thiazolidin-4-one | 4-Ethylphenyl, sulfanylidene (C=S) | Not reported | Not reported | MXD3 pathway inhibition (preclinical) | [1] |
| Optovin | Thiazolidin-4-one | 2,5-Dimethylpyridin-3-ylpyrrole | Not reported | Not reported | Light-sensitive anion channel activation | [4] |
| (5E)-5-[(3-Iodophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | Thiazolidin-4-one | 3-Iodophenyl, phenyl, sulfanylidene | Not reported | Not reported | Not reported | [17] |
| (2E,5E)-2-[(2-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one (3b1) | Cyclopentanone | 2-Fluorophenyl, 4-hydroxy-3-methoxyphenyl | 169.6–173.2 | 50.2 | Not reported | [6] |
Key Observations:
Core Structure Differences: The target compound features an unsaturated thiazol-4-one ring, whereas S764582 and Optovin contain a saturated thiazolidin-4-one core. Cyclopentanone derivatives (e.g., 3b1) lack the heterocyclic sulfur and nitrogen atoms, reducing electronic complexity but increasing hydrophobicity .
The sulfanyl (-SH) group at position 2 in the target compound differs from the sulfanylidene (C=S) group in S764582, altering tautomerism and hydrogen-bonding capabilities .
Biological Activity: S764582 and Optovin demonstrate specific biological targeting (MXD3 pathway and anion channels, respectively), suggesting that minor structural modifications can redirect activity profiles . Cyclopentanone derivatives like 3b1 exhibit higher synthetic yields (~50%) and well-defined melting points, likely due to their simpler synthesis and crystalline nature .
Electronic and Spectroscopic Comparisons
Table 2: NMR and Mass Spectrometry Data
| Compound | $ ^1H $-NMR Shifts (δ, ppm) | ESI-MS (m/z) [M+1]$^+$ | References |
|---|---|---|---|
| (5E)-5-[(2-Fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one | Not reported | Not reported | - |
| (2E,5E)-2-[(2-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one (3b1) | 7.752 (β'-H), 7.493 (H-4'), 7.433 (β-H), 7.339 (H-3', H-6'), 3.327 (3-OCH$_3$) | 325.0 | [6] |
| (2E,5E)-2-[(4-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one (3b2) | 7.747 (β-H, β'-H), 7.407 (s, 2H), 7.325 (H-3', H-5'), 3.839 (3-OCH$_3$) | 324.9 | [5] |
Key Observations:
Biological Activity
(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: . It features a thiazole core substituted with a 2-fluorobenzylidene group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one against various bacterial strains. The results showed that the compound had notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | >128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activity of (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can be attributed to its ability to interact with specific biological targets. It is believed to inhibit key enzymes involved in cell proliferation and survival. For instance, it shows inhibitory effects on topoisomerase II, which is crucial for DNA replication and transcription.
Case Studies
- Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed significant improvement compared to those receiving standard antibiotic therapy.
- Cancer Treatment : In a preclinical model, administration of (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one resulted in tumor regression in xenograft models of breast cancer, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
